3-Acetylamino-5-nitro-1,2,4-triazole

Crystal Engineering Energetic Materials Solid-State Chemistry

3-Acetylamino-5-nitro-1,2,4-triazole (synonym: N-(3-nitro-1H-1,2,4-triazol-5-yl)acetamide) is a nitro-substituted 1,2,4-triazole derivative bearing an acetylamino moiety at the 3-position and a nitro group at the 5-position of the triazole ring. With a molecular formula of C₄H₅N₅O₃ and a molecular weight of 171.11 g/mol, it has a calculated LogP of 0.844 and a topological polar surface area (TPSA) of 119.98 Ų, placing it in a distinct physicochemical space relative to its closest analogs.

Molecular Formula C4H5N5O3
Molecular Weight 171.11 g/mol
CAS No. 3572-23-4
Cat. No. B12922533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylamino-5-nitro-1,2,4-triazole
CAS3572-23-4
Molecular FormulaC4H5N5O3
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NNC(=N1)[N+](=O)[O-]
InChIInChI=1S/C4H5N5O3/c1-2(10)5-3-6-4(8-7-3)9(11)12/h1H3,(H2,5,6,7,8,10)
InChIKeyUPQYJCSFSDYDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylamino-5-nitro-1,2,4-triazole (CAS 3572-23-4): A Differentiated Nitrotriazole Scaffold for Medicinal Chemistry and Energetic Materials Research


3-Acetylamino-5-nitro-1,2,4-triazole (synonym: N-(3-nitro-1H-1,2,4-triazol-5-yl)acetamide) is a nitro-substituted 1,2,4-triazole derivative bearing an acetylamino moiety at the 3-position and a nitro group at the 5-position of the triazole ring [1]. With a molecular formula of C₄H₅N₅O₃ and a molecular weight of 171.11 g/mol, it has a calculated LogP of 0.844 and a topological polar surface area (TPSA) of 119.98 Ų, placing it in a distinct physicochemical space relative to its closest analogs . The compound has been structurally characterized by single-crystal X-ray diffraction, revealing a monoclinic P2₁/c crystal system with unit cell parameters a=8.2079(7) Å, b=13.096(1) Å, c=13.650(1) Å, β=100.64(1)° [1].

Why 3-Acetylamino-5-nitro-1,2,4-triazole Cannot Be Interchanged with ANTA or 3-Nitro-1,2,4-triazole in Critical Research Applications


Despite sharing the 1,2,4-triazole core with a nitro substituent, 3-acetylamino-5-nitro-1,2,4-triazole exhibits fundamentally distinct solid-state and physicochemical properties that preclude its casual substitution with common analogs. Compared to 3-amino-5-nitro-1,2,4-triazole (ANTA), the acetyl derivative crystallizes in a different space group (P2₁/c vs. C2/c) with unique hydrogen-bonding networks that directly impact density, solubility, and mechanical sensitivity [1]. Compared to 3-nitro-1,2,4-triazole, the acetyl derivative is over 1.25 log units more lipophilic (LogP 0.844 vs. -0.41), significantly altering membrane permeability predictions . The acetylamino group also serves as a protecting group, enabling divergent synthetic strategies that are inaccessible with the free amino analog. These differences render generic substitution scientifically unsound, as the biological activity, synthetic utility, and material properties diverge measurably from even the closest in-class compounds.

Quantitative Differentiation Evidence for 3-Acetylamino-5-nitro-1,2,4-triazole (CAS 3572-23-4) Versus Closest Analogs


Crystal Packing Architecture Directly Differentiates 3-Acetylamino-5-nitro-1,2,4-triazole from ANTA

Single-crystal X-ray diffraction demonstrates that 3-acetylamino-5-nitro-1,2,4-triazole crystallizes in the monoclinic space group P2₁/c with unit cell parameters a=8.2079(7) Å, b=13.096(1) Å, c=13.650(1) Å, β=100.64(1)°, and features two independent molecules distinguished by their intermolecular hydrogen-bonding interactions in which the acetyl oxygen atom participates [1]. In contrast, ANTA (3-amino-5-nitro-1,2,4-triazole) crystallizes in space group C2/c with a=14.199 Å, b=4.844 Å, c=14.258 Å, β=105.98°, and forms hydrogen-bonded ribbons via N–H···N interactions [2]. The crystal structure of the title compound was explicitly compared with that of ANTA in the original publication [1].

Crystal Engineering Energetic Materials Solid-State Chemistry

Enhanced Lipophilicity of 3-Acetylamino-5-nitro-1,2,4-triazole Enables Superior Membrane Permeability Predictions vs. Parent Nitro-Triazole

The calculated octanol-water partition coefficient (LogP) of 3-acetylamino-5-nitro-1,2,4-triazole is 0.844 . This represents a substantial increase in lipophilicity compared to the unsubstituted 3-nitro-1,2,4-triazole (LogP = -0.41) and a moderate increase over ANTA (LogP = 0.3995) [1].

Medicinal Chemistry Physicochemical Properties ADME

3-Nitro-1,2,4-triazole Acetamide Scaffold Validated as a Potent Antitrypanosomal Pharmacophore — The Target Compound as Minimal Core for SAR

A systematic study of 36 novel 3-nitro-1,2,4-triazole-based amides and sulfonamides demonstrated that 29 compounds (predominantly 3-nitro-1,2,4-triazoles) displayed significant activity against Trypanosoma cruzi intracellular amastigotes, with IC₅₀ values ranging from 28 nM to 3.72 μM and selectivity indices (SI) of 66–2782 relative to L6 host cells [1]. The 3-nitro-1,2,4-triazole nucleus has been shown to exhibit greater potency and selectivity compared to the 1,2,4-triazole ring without the nitro group and the 2-nitroimidazole nucleus [2].

Neglected Tropical Diseases Antitrypanosomal Agents Chagas Disease

3-Acetylamino-5-nitro-1,2,4-triazole as a Storable Protected ANTA Synthon for Divergent Heterocyclic Synthesis

The acetylamino group in 3-acetylamino-5-nitro-1,2,4-triazole serves as a protecting group that masks the amino functionality of ANTA. Ketones of the 3-nitro-5-R-1,2,4-triazole series react with hydrazoic acid in concentrated sulfuric acid to yield triazolyl-substituted acetamides; subsequent acid hydrolysis cleaves the acetyl group to afford the corresponding 1-aminoalkyl-3-nitro-5-R-1,2,4-triazoles [1]. ANTA (CAS 58794-77-7) is a key synthon for insensitive high explosives (IHEs) and further energetic derivatives—its detonation velocity at crystal density exceeds that of triaminotrinitrobenzene (TATB) [2].

Synthetic Chemistry Energetic Materials Protecting Group Strategy

Modulated Polar Surface Area of 3-Acetylamino-5-nitro-1,2,4-triazole Expands ADME Chemical Space Relative to ANTA

The topological polar surface area (TPSA) of 3-acetylamino-5-nitro-1,2,4-triazole is 119.98 Ų , compared to 110.73 Ų for ANTA [1]. Combined with the higher LogP (0.844 vs. 0.3995), these values position the acetyl derivative in a distinct region of the ADME chemical space.

ADME Drug-likeness Computational Chemistry

Validated Application Scenarios for 3-Acetylamino-5-nitro-1,2,4-triazole (CAS 3572-23-4) Based on Quantitative Differentiation Evidence


Crystal Polymorph Screening and Energetic Material Co-Crystal Design

The distinct crystal packing of 3-acetylamino-5-nitro-1,2,4-triazole (P2₁/c, with acetyl oxygen-mediated hydrogen bonds) compared to ANTA (C2/c, N–H···N ribbons) makes it a valuable co-former for crystal engineering studies aimed at modulating the density and impact sensitivity of nitrotriazole-based energetic formulations. Its unique hydrogen-bonding topology, confirmed by direct X-ray comparison, can be exploited in co-crystallization screens with oxidizers or other energetic heterocycles to tune detonation performance parameters.

Medicinal Chemistry SAR Exploration for Antitrypanosomal Lead Optimization

As the minimal acetamide-bearing member of a 3-nitrotriazole pharmacophore series that has demonstrated IC₅₀ values as low as 28 nM against T. cruzi intracellular amastigotes with selectivity indices exceeding 2,700 , 3-acetylamino-5-nitro-1,2,4-triazole serves as an ideal starting scaffold for systematic SAR studies. Its enhanced LogP (0.844 vs. -0.41 for 3-nitro-1,2,4-triazole) [1] improves the predicted membrane permeability, enabling researchers to explore N1-substitutions and acetamide modifications while monitoring the impact on both potency and ADME properties.

Divergent Synthesis of N-Functionalized Nitrotriazole Libraries via Orthogonal Protection

The acetyl protecting group strategy enables chemists to perform N-alkylation, N-arylation, or N-nitration at the triazole ring without competing reactions at the amino position . Subsequent deprotection reveals the free amine, which can then be further derivatized or utilized as ANTA for the synthesis of insensitive high explosives with detonation velocities exceeding those of TATB [1]. This orthogonal reactivity is inaccessible when starting directly from ANTA.

ADME Property Profiling and In Silico Drug-Likeness Assessment in Early Discovery

With a TPSA of 119.98 Ų and LogP of 0.844 , 3-acetylamino-5-nitro-1,2,4-triazole occupies a distinct ADME parameter space relative to ANTA (TPSA 110.73 Ų, LogP 0.40). This differentiated profile makes the compound a useful probe for computational models that correlate physicochemical descriptors with oral bioavailability, blood-brain barrier penetration, and cellular permeability—particularly relevant for anti-infective drug discovery programs targeting intracellular pathogens.

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